(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Overview
Description
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an oxadiazole ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed via a cyclization reaction between a hydrazide and a carboxylic acid derivative.
Coupling with Pyridinone: The final step involves coupling the azetidine-oxadiazole intermediate with a pyridinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: The parent compound.
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-4(1H)-one: A structural isomer with the pyridinone moiety at a different position.
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)quinolin-2(1H)-one: A similar compound with a quinolinone moiety instead of pyridinone.
Uniqueness
This compound is unique due to its specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[5-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16(9-8-13-5-2-1-3-6-13)23-11-14(12-23)19-21-17(22-26-19)15-7-4-10-20-18(15)25/h1-10,14H,11-12H2,(H,20,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXIUFTUYONRS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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